saikosaponin B1
CAS No.: 58558-08-0
Cat. No.: VC21356120
Molecular Formula: C42H68O13
Molecular Weight: 781.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 58558-08-0 |
---|---|
Molecular Formula | C42H68O13 |
Molecular Weight | 781.0 g/mol |
IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
Standard InChI | InChI=1S/C42H68O13/c1-21-29(47)31(49)32(50)35(52-21)55-34-30(48)24(18-43)53-36(33(34)51)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26?,27+,28+,29-,30+,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1 |
Standard InChI Key | ZXCJHOYFGJUMDY-ASRFRNECSA-N |
Isomeric SMILES | C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5(C4C=CC6=C7CC(CC[C@@]7([C@H](C[C@]65C)O)CO)(C)C)C)C)CO)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)CO)O)O)O)O |
Chemical Characteristics and Natural Sources
Saikosaponin B1 (SSB1) is a bioactive constituent isolated from Radix Bupleuri, a traditional medicinal herb commonly used in Asian medical systems . This compound belongs to the broader class of saikosaponins, which are triterpene saponins with diverse biological properties. Chemically, Saikosaponin B1 is cataloged in databases with the PubChem CID 9875547 . As with other saikosaponins, it likely possesses the characteristic tetracyclic triterpenoid structure with various sugar moieties that contribute to its biological activities.
Radix Bupleuri, the primary source of Saikosaponin B1, has been utilized for centuries in traditional medicine systems for treating various ailments, including inflammatory conditions, fever, and infectious diseases. The plant contains multiple bioactive saikosaponins, with Saikosaponin B1 being one of the significant compounds responsible for its medicinal properties.
Anticancer Properties and Mechanisms
Effects on Medulloblastoma
The most thoroughly documented biological activity of Saikosaponin B1 is its anticancer effect, particularly against medulloblastoma. This pediatric brain tumor, accounting for nearly 10% of all childhood brain tumors, is frequently associated with aberrant activation of the Hedgehog (Hh) signaling pathway . In experimental studies, Saikosaponin B1 has demonstrated significant inhibition of tumor growth in medulloblastoma allograft mouse models.
When administered intraperitoneally at a dosage of 30 mg/kg, SSB1 exhibited excellent in vivo inhibitory activity with a tumor growth inhibition ratio of approximately 50% . This finding positions Saikosaponin B1 as a potential therapeutic agent for medulloblastoma treatment, particularly for cases involving Hedgehog pathway dysregulation.
Comparative Analysis with Other Saikosaponins
Anticancer Efficacy Comparison
Saikosaponin D inhibits the Hedgehog pathway with an IC50 of 168.7 nM, which is more potent than Saikosaponin B1's IC50 of 241.8 nM . Furthermore, at a lower dosage of 10 mg/kg, SSD demonstrates a tumor growth inhibition ratio of approximately 70% in medulloblastoma allografts, compared to SSB1's 50% inhibition at a higher dose of 30 mg/kg . This comparison suggests that Saikosaponin D may be more potent than Saikosaponin B1 for medulloblastoma treatment.
Binding Affinity Comparison for SARS-CoV-2
Table 1 below presents a comparison of binding energies of selected saikosaponins to SARS-CoV-2 proteins, highlighting the relative position of Saikosaponin B1 among its analogues.
Table 1: Comparison of Binding Energies of Selected Saikosaponins to SARS-CoV-2 Proteins
Saikosaponin | Binding Energy to 6W01 (Kcal/mol) | Binding Energy to 6VSB (Kcal/mol) | Rank (6W01) |
---|---|---|---|
Saikosaponin V | -8.358 | -8.299 | 1 |
Saikosaponin U | -7.272 | -8.429 | 2 |
Saikosaponin C | -6.981 | -7.274 | 3 |
Saikosaponin B1 | -4.61 | -6.096 | 18 |
This table illustrates that while Saikosaponin B1 does demonstrate binding affinity to SARS-CoV-2 proteins, several other saikosaponins exhibit substantially stronger binding potential, positioning them as potentially more promising candidates for antiviral development against SARS-CoV-2 .
Property/Activity | Value/Finding |
---|---|
PubChem CID | 9875547 |
Biological Source | Radix Bupleuri |
IC50 for GLI-luciferase inhibition | 241.8 nM |
In vivo dosage (medulloblastoma model) | 30 mg/kg, intraperitoneal |
Tumor growth inhibition ratio | ~50% |
Binding energy to SARS-CoV-2 (6W01) | -4.61 Kcal/mol |
Binding energy to SARS-CoV-2 (6VSB) | -6.096 Kcal/mol |
Primary molecular target | Smoothened (SMO) |
This data compilation provides a quantitative foundation for understanding Saikosaponin B1's pharmacological profile and potential therapeutic applications .
Comparison of Anticancer Activities
A direct comparison between Saikosaponin B1 and Saikosaponin D reveals important differences in their anticancer potencies, as shown in Table 3.
Table 3: Comparison of Anticancer Activities of Saikosaponin B1 and Saikosaponin D
Property | Saikosaponin B1 | Saikosaponin D |
---|---|---|
IC50 for GLI-luciferase inhibition | 241.8 nM | 168.7 nM |
In vivo dosage (medulloblastoma model) | 30 mg/kg, intraperitoneal | 10 mg/kg, intraperitoneal |
Tumor growth inhibition ratio | ~50% | ~70% |
This comparison highlights that while both compounds target the same pathway and demonstrate significant anticancer effects, Saikosaponin D appears to have superior potency both in vitro and in vivo for medulloblastoma treatment .
Future Research Directions
Based on the current understanding of Saikosaponin B1, several promising research directions can be identified. Further investigation into the precise molecular interactions between Saikosaponin B1 and SMO could provide valuable insights for the development of targeted therapies for Hedgehog pathway-dependent cancers. Additionally, comprehensive pharmacokinetic and toxicological studies are needed to better understand its bioavailability, metabolism, and safety profile.
The observed binding affinity to SARS-CoV-2 proteins, though moderate, suggests potential for antiviral applications that warrant experimental validation beyond the in-silico predictions reported. Structure-activity relationship studies comparing Saikosaponin B1 with more potent analogues like Saikosaponin D could also guide the development of optimized derivatives with enhanced therapeutic properties.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume